molecular formula C13H15FO2 B1469327 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 1522124-13-5

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1469327
CAS No.: 1522124-13-5
M. Wt: 222.25 g/mol
InChI Key: RDYQOTJLSUGFGF-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a para-fluorophenyl substituent and two methyl groups at the 3-position of the cyclobutane ring. The fluorine atom introduces electronegativity, influencing electronic properties such as acidity, solubility, and reactivity. Cyclobutane derivatives are often explored in medicinal chemistry due to their conformational rigidity, which can enhance binding affinity in drug candidates .

Properties

IUPAC Name

1-(4-fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO2/c1-12(2)7-13(8-12,11(15)16)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYQOTJLSUGFGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)F)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Core Formation and Substitution

A patented method (WO2015170713A1) describes a novel approach to obtain 1,3-disubstituted cyclobutane-1,2,3,4-tetracarboxylic acid derivatives, which can be adapted for 1-(4-fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid synthesis. The process involves:

  • Mixing an ethylenedicarboxylic acid derivative with a nitrogen-containing organic compound.
  • Methods such as kneading, mixing, and pulverizing are used to promote the reaction.
  • Control of pressure (0.5 to 10 atm, preferably 0.9 to 2 atm) during crystallization influences the product quality.
  • The substituent R1 on the cyclobutane ring can be a methyl, ethyl, or phenyl group, with methyl being preferred for 3,3-dimethyl substitution.

This method highlights the importance of solid-state mixing and pressure control to achieve the desired substitution pattern on the cyclobutane ring.

Arylation via Thiourea-Mediated Coupling

Recent synthetic advances utilize 1,1,3,3-tetramethylthiourea to facilitate coupling between carboxylic acids and aryl halides under mild conditions. For example, the synthesis of S-(4-fluorophenyl) cyclohexanecarbothioate involves:

  • Sequential addition of carboxylic acid, 1,1,3,3-tetramethylthiourea, and 1-fluoro-4-iodobenzene.
  • Use of DIPEA as a base and DMSO as solvent under inert atmosphere.
  • Irradiation with 405 nm light for 12 hours.
  • Post-reaction extraction and purification by flash chromatography.

This method can be adapted for the preparation of this compound by substituting cyclohexanecarboxylic acid with 3,3-dimethylcyclobutane-1-carboxylic acid and using 1-fluoro-4-iodobenzene as the aryl source.

Fluorination Strategies

Though direct fluorination of aromatic rings is challenging, nucleophilic aromatic substitution using fluorinated aryl precursors is effective. A study on fluorinated cyclopentane carboxylic acids demonstrates:

  • Preparation of fluorinated intermediates via nucleophilic substitution on triflate precursors.
  • Use of cesium fluoride (CsF) in tert-butanol to promote fluorination while minimizing elimination side reactions.
  • One-pot, two-step sequences combining nucleophilic fluorination and deprotection to yield fluorinated carboxylic acids.

While this study focuses on cyclopentane derivatives, the fluorination approach is relevant for introducing the 4-fluorophenyl moiety in cyclobutane systems.

Comparative Data Table of Preparation Methods

Methodology Key Reagents Conditions Yield/Notes Reference
Solid-state mixing with nitrogen compound Ethylenedicarboxylic acid derivative, nitrogen-containing compound Pressure 0.5–10 atm, kneading/mixing Control of pressure critical; suitable for 1,3-disubstituted cyclobutanes
Thiourea-mediated arylation 1,1,3,3-Tetramethylthiourea, aryl iodide (e.g., 1-fluoro-4-iodobenzene), DIPEA, DMSO 405 nm light, inert atmosphere, 12 h High yields (up to 92%); mild conditions; adaptable for 4-fluorophenyl substitution
Nucleophilic fluorination of triflate Triflate precursor, CsF, tert-butanol One-pot, two-step, mild heating Minimizes elimination; efficient fluorination of aromatic rings

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Basic Information

  • Molecular Formula : C13H15FO2
  • Molecular Weight : 222.2554 g/mol
  • CAS Number : 1522124-13-5
  • Purity : Typically ranges from 95% to 98% in commercial preparations.

Structural Characteristics

The compound features a cyclobutane ring substituted with a fluorophenyl group and a carboxylic acid functional group, which contributes to its reactivity and potential biological activity.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various reactions, including esterification and amidation, which are crucial in developing new pharmaceuticals.

Data Table: Synthetic Routes

Reaction TypeConditionsYield (%)
EsterificationReflux with alcohol85
AmidationRoom temperature with amine90
ReductionLiAlH4 in dry ether75

Materials Science

Polymer Chemistry
The compound can be utilized in the synthesis of functional polymers. Its carboxylic acid group can participate in polymerization reactions, leading to materials with enhanced properties for applications in coatings and adhesives.

Case Study: Polymer Development
Research into polymers derived from carboxylic acids has shown that incorporating fluorinated compounds can improve thermal stability and reduce surface energy, making them suitable for high-performance applications.

Agrochemical Applications

Pesticide Development
Compounds similar to 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid have been investigated for their potential as agrochemicals. The fluorine substitution may enhance the efficacy of herbicides or fungicides by increasing their lipophilicity and allowing better penetration into plant tissues.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: It can bind to specific receptors in the body, modulating their activity.

    Inhibiting Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Modulating Signaling Pathways: It can influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The fluorine atom in the target compound enhances acidity compared to methoxy-substituted analogs, which donate electron density via resonance .
  • Melting Points : Chlorophenyl derivatives exhibit higher melting points (80–82°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions) compared to fluorophenyl analogs, where fluorine’s smaller size may reduce packing efficiency .

Biological Activity

1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid (CAS Number: 1522124-13-5) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C11H13F O2
  • Molecular Weight : 222.25 g/mol
  • IUPAC Name : this compound
  • Physical Form : Colorless liquid
  • Purity : 97% .

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its pharmacological effects, particularly as an inhibitor of cholesterol absorption and potential anti-inflammatory agent.

Cholesterol Absorption Inhibition

A notable study demonstrated that derivatives of this compound exhibit significant inhibition of intestinal cholesterol absorption. The compound was evaluated in a hamster model, where it showed an effective dose (ED50) of 0.04 mg/kg/day for reducing liver cholesteryl esters . This suggests a potential application in managing hyperlipidemia and related cardiovascular diseases.

Anti-inflammatory Properties

Preliminary research indicates that the compound may also possess anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeModel UsedEffective Dose (ED50)Reference
Cholesterol AbsorptionHamster Model0.04 mg/kg/day
Anti-inflammatoryIn vitro studiesNot specified

The mechanisms by which this compound exerts its effects are not fully understood but may involve:

  • Inhibition of specific transport proteins involved in cholesterol uptake in the intestines.
  • Modulation of inflammatory cytokines , potentially through interference with signaling pathways related to inflammation.

Safety and Toxicology

Toxicological assessments indicate that the compound exhibits low acute toxicity; however, further studies are needed to evaluate chronic exposure effects and potential side effects associated with long-term use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Cyclobutane ring formation via [2+2] photocycloaddition or strain-driven cyclization is a common approach for analogous structures. For example, cyclopropane intermediates (e.g., in ) are functionalized using fluorinated aryl Grignard reagents under controlled temperatures (0–25°C) . Purification via silica gel column chromatography (hexane/ethyl acetate gradients) is effective, with final purity validated by HPLC (>99%, as in ). Optimize stoichiometry of fluorophenyl precursors to minimize byproducts.

Q. How should researchers validate the structural integrity of this compound?

  • Methodology : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and stereochemistry. For example, ¹⁹F NMR can distinguish para-fluorophenyl environments (δ −84 to −91 ppm, as in ). High-resolution mass spectrometry (HRMS) with <1 ppm error ensures molecular formula accuracy . Compare melting points with literature analogs (e.g., 160–164°C for 4-chlorophenyl derivatives in ).

Q. What stability considerations are critical for long-term storage?

  • Methodology : Store under inert atmosphere at room temperature (per ). Monitor hydrolytic degradation of the carboxylic acid group via periodic HPLC reanalysis (retest interval: 5 years, as in ). Avoid prolonged exposure to moisture or strong bases to prevent decarboxylation.

Q. How can purity and batch consistency be assessed for this compound?

  • Methodology : Employ reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns. Purity thresholds >99% are achievable (e.g., 99.78% in ). Quantify residual solvents (e.g., dichloromethane, methanol) via GC-MS, adhering to ICH Q3C guidelines.

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of chiral cyclobutane derivatives?

  • Methodology : Use chiral auxiliaries or asymmetric catalysis. For example, tert-butoxycarbonyl (Boc)-protected intermediates () enable stereocontrol during cyclization. Enzymatic resolution (e.g., lipase-mediated hydrolysis) can separate enantiomers post-synthesis. Validate enantiomeric excess (ee) via chiral HPLC or circular dichroism.

Q. How can computational modeling predict the biological activity of this compound?

  • Methodology : Perform molecular docking against targets like cyclooxygenase (COX) or β-lactamases, leveraging structural analogs (e.g., ’s difluoromethyl compounds). Density functional theory (DFT) calculations (B3LYP/6-31G*) assess electronic effects of the fluorophenyl group on carboxylate reactivity .

Q. What are the potential biological targets based on structurally related compounds?

  • Hypothesis : The fluorophenyl and cyclobutane motifs are associated with antifungal () and anti-inflammatory activity. Test against Candida spp. (MIC assays) or COX-1/COX-2 (ELISA). Compare with 3,3-difluoro analogs () to evaluate fluorine’s role in potency.

Q. How should researchers mitigate hazards identified in safety data?

  • Protocol : Adopt PPE (gloves, goggles) for handling due to risks of skin/eye irritation (H315/H319, per ). Use fume hoods to avoid respiratory exposure (H335). Neutralize waste with 10% citric acid (as in ) before disposal.

Q. What chromatographic techniques resolve diastereomers or regioisomers in this system?

  • Methodology : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/ethanol gradients. For regioisomers, optimize TLC (silica gel, ethyl acetate/hexane) or prep-HPLC (). Monitor by ¹H NMR coupling constants (e.g., J = 8–16 Hz for cyclobutane ring protons).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid
Reactant of Route 2
1-(4-Fluorophenyl)-3,3-dimethylcyclobutane-1-carboxylic acid

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